7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |

InChI Key |

KIVJGGNEHZDPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=CC(=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No: 49849-71-0), a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details the compound's physicochemical properties, outlines established synthetic strategies for its parent scaffold, discusses its potential applications as a versatile building block in medicinal chemistry, and provides insights into its reactivity. Experimental protocols and data are presented to offer practical guidance for its use in a research and development setting.

Compound Identification and Properties

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a substituted derivative of the quinoxalinone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds.[1][2] The presence of a bromine atom at the 7-position offers a strategic handle for further chemical modification, making it a valuable intermediate for library synthesis.

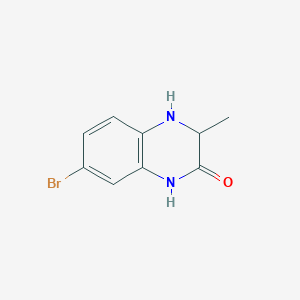

Chemical Structure

Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical Data

A summary of key properties for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is provided below. This data is aggregated from commercial supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 49849-71-0 | [3] |

| Molecular Formula | C₉H₉BrN₂O | [3] |

| Molecular Weight | 241.09 g/mol | [3] |

| IUPAC Name | 7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | N/A |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, room temperature | [4] |

Synthesis and Characterization

While specific literature detailing the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively available, the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is well-documented. A common and effective method involves the condensation and subsequent cyclization of an appropriately substituted o-phenylenediamine with an α-keto ester or α-halo ester.[5][6][7]

General Synthetic Approach

A plausible and widely used route for synthesizing the dihydroquinoxalinone core involves the reaction of a substituted o-phenylenediamine with an α-bromoester, such as ethyl 2-bromopropanoate, to introduce the methyl group at the 3-position. The reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the lactam ring.[5]

Caption: Generalized workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.

Exemplary Laboratory Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of similar quinoxalinone derivatives and should be adapted and optimized for the specific target molecule.[8][9]

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Characterization

The structure of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the lactam ring.

Reactivity and Applications in Drug Discovery

The quinoxalinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties.[1][6] 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a key intermediate, leveraging the reactivity of its core structure for the synthesis of diverse compound libraries.

Role as a Synthetic Building Block

The primary utility of this compound lies in the strategic placement of the bromine atom. This halogen serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to the aromatic core.

Caption: Key cross-coupling reactions utilizing the 7-bromo position for diversification.

Potential Therapeutic Applications

The quinoxalinone core is present in numerous compounds investigated for various therapeutic targets.[2][10] By modifying the 7-position of the scaffold, researchers can explore structure-activity relationships (SAR) for targets such as:

-

Kinase Inhibitors: The quinoxaline scaffold is found in several kinase inhibitors; modifications can tune selectivity and potency.

-

Antimicrobial Agents: Quinoxaline derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.[11]

-

Central Nervous System (CNS) Agents: The scaffold has been explored for activity at receptors like the A3 adenosine receptor.[12]

-

Antiviral Compounds: Certain quinoxalinones have been identified as anti-HIV agents.[6]

The synthesis of novel derivatives from 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one allows for the systematic exploration of chemical space around this privileged core, facilitating the development of new therapeutic agents.[13]

Safety and Handling

As with all laboratory chemicals, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a valuable and versatile building block for medicinal chemistry and drug discovery programs. Its quinoxalinone core provides a proven pharmacophore, while the bromo substituent offers a reliable and strategically placed reactive site for extensive chemical diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a practical resource for researchers aiming to leverage this compound in the design and synthesis of novel bioactive molecules.

References

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 [sigmaaldrich.com]

- 5. Research Portal [scholars.csus.edu]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxalinone Scaffold and the Potential of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The quinoxalinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anticonvulsant activities. The strategic incorporation of various substituents onto the quinoxalinone ring system allows for the fine-tuning of their pharmacological profiles.

This technical guide focuses on a specific derivative, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS RN: 49849-71-0). The introduction of a bromine atom at the 7-position and a methyl group at the 3-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a molecule of significant interest for further investigation in drug discovery programs. This document provides a comprehensive overview of its chemical structure, key properties, a proposed synthetic route based on established methodologies, and a discussion of its potential applications.

Chemical Structure and Properties

The foundational step in understanding the potential of any novel compound is a thorough characterization of its chemical and physical properties.

Chemical Structure:

The structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a di-substituted dihydroquinoxalinone core.

DOT Diagram: Chemical Structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of this data is reported in chemical supplier databases, comprehensive experimental validation is recommended.

| Property | Value | Source |

| CAS Registry Number | 49849-71-0 | [1] |

| Molecular Formula | C₉H₉BrN₂O | [1] |

| Molecular Weight | 241.09 g/mol | [1] |

| Appearance | Likely a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from structure |

| Melting Point | Not reported | - |

Proposed Synthesis Pathway

DOT Diagram: Proposed Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Caption: Proposed two-step synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-((4-bromo-2-nitrophenyl)amino)propanoate (Intermediate)

-

Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) is added a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.5 eq).

-

Addition of Reagent: Ethyl 2-bromopropionate (1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The rationale for heating is to facilitate the nucleophilic aromatic substitution reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired intermediate, ethyl 2-((4-bromo-2-nitrophenyl)amino)propanoate.

Step 2: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (Final Product)

-

Reaction Setup: The intermediate, ethyl 2-((4-bromo-2-nitrophenyl)amino)propanoate (1.0 eq), is dissolved in a solvent such as ethanol or acetic acid.

-

Reduction and Cyclization: A reducing agent is added to the solution. Common choices for the reduction of the nitro group followed by intramolecular cyclization include iron powder in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate both the reduction of the nitro group to an amine and the subsequent intramolecular amide formation to yield the dihydroquinoxalinone ring. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst or inorganic solids. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acid. The organic layer is separated, washed with brine, dried, and concentrated. The final product, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, can be purified by recrystallization or column chromatography.

Potential Applications and Future Directions

The strategic placement of the bromo and methyl substituents on the dihydroquinoxalinone scaffold suggests several promising avenues for research and development:

-

Medicinal Chemistry: The compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

-

Biological Screening: Given the known biological activities of the quinoxalinone class of compounds, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one should be subjected to a broad range of biological assays. Initial screens could focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

-

Chemical Biology: The compound could be used as a chemical probe to investigate biological pathways. Its relatively simple structure and potential for derivatization make it a suitable candidate for the development of more sophisticated tools for chemical biology research.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive review of the Material Safety Data Sheet (MSDS) from the supplier is essential before commencing any experimental work.

Conclusion

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one represents a promising, yet underexplored, molecule within the broader class of biologically relevant quinoxalinone derivatives. Its unique substitution pattern offers significant potential for the development of novel therapeutics and chemical probes. This guide provides a foundational understanding of its structure, properties, and a rational synthetic approach to encourage and facilitate further research into this intriguing compound. The elucidation of its biological activity and the exploration of its synthetic utility are exciting next steps for the scientific community.

References

-

Hoffman Fine Chemicals. CAS RN 49849-71-0 | 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. [Link]

-

Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. Eur. J. Chem.2011 , 2, 365-371. [Link]

-

Han, W.; Ryu, H.; Kang, C.; Hong, S. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chem. Sci., 2023 , 14, 8664-8670. [Link]

-

Welsch, S. J.; Weigel, C.; Müller, M. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catal.2022 , 12, 19, 11953–11960. [Link]

Sources

A Technical Guide to the Structural and Functional Divergence of 6-Bromo- and 7-Bromo-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of a heterocyclic scaffold is a critical determinant of its physicochemical properties, reactivity, and biological activity. In the realm of quinoxalinone chemistry, positional isomers can exhibit profoundly different behaviors, impacting their suitability as pharmaceutical intermediates or bioactive molecules themselves. This in-depth technical guide provides a comprehensive analysis of the key differences between two such isomers: 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and 7-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. By examining their synthesis, spectroscopic signatures, physicochemical properties, and chemical reactivity, this guide offers field-proven insights to aid researchers in the strategic design and development of novel quinoxalinone-based compounds.

Introduction: The Significance of Positional Isomerism in Quinoxalinone Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom onto the benzene ring of this scaffold not only influences its intrinsic biological activity but also provides a versatile handle for further molecular elaboration through cross-coupling reactions.

The precise position of this bromo-substituent—at the 6- or 7-position—is not a trivial matter. The electronic environment of the entire molecule is altered, leading to distinct differences in reactivity, spectroscopic properties, and potential biological interactions. This guide will dissect these differences, providing a foundational understanding for researchers working with these and related compounds.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of both the 6-bromo and 7-bromo isomers follows the well-established route for quinoxalinone formation: the condensation of an appropriately substituted ortho-phenylenediamine with an α-halo acyl halide, followed by intramolecular cyclization. The key to selectively synthesizing each isomer lies in the choice of the starting bromo-substituted 1,2-diaminobenzene.

Synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the 6-bromo isomer commences with 4-bromo-1,2-diaminobenzene. The more nucleophilic amino group attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The resulting amide intermediate then undergoes an intramolecular nucleophilic substitution, where the second amino group displaces the chlorine atom to form the heterocyclic ring.

Figure 1: Synthetic workflow for 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Acylation: To a stirred solution of 4-bromo-1,2-diaminobenzene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.1 eq). Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude N-(2-amino-4-bromophenyl)-2-chloropropanamide in a polar aprotic solvent like DMF and add a non-nucleophilic base such as potassium carbonate (2.0 eq). Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

-

Purification: Cool the reaction mixture, pour it into water, and collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Analogously, the 7-bromo isomer is synthesized from 5-bromo-1,2-diaminobenzene. The reaction mechanism is identical to that of the 6-bromo isomer, with the positional difference of the bromine atom on the starting material dictating the final product.

Figure 2: Synthetic workflow for 7-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The protocol is identical to that for the 6-bromo isomer, with the substitution of 4-bromo-1,2-diaminobenzene with 5-bromo-1,2-diaminobenzene in step 1.

Spectroscopic Differentiation: Unmasking the Isomers

While the two isomers have the same molecular weight and will exhibit similar fragmentation patterns in mass spectrometry, their ¹H and ¹³C NMR spectra will show distinct differences due to the varying electronic environments of the nuclei.

Predicted ¹H NMR Spectral Analysis

The most significant differences in the ¹H NMR spectra will be observed in the aromatic region.

-

6-Bromo Isomer: The aromatic region is expected to show three protons. The proton at C5 will be a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 will be a doublet, coupled to the proton at C7. The bromine atom at the 6-position will exert an electron-withdrawing effect, which will influence the chemical shifts of the adjacent protons.

-

7-Bromo Isomer: This isomer will also show three aromatic protons. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C5 and C8. The proton at C8 will be a doublet, coupled to the proton at C6. The different substitution pattern will result in a different set of chemical shifts and coupling constants for these aromatic protons compared to the 6-bromo isomer.

The protons of the methyl group at C3 and the methine proton at C3 will have similar chemical shifts and multiplicities in both isomers, as they are further removed from the site of isomeric difference.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectra will also show clear distinctions, particularly in the aromatic region.

-

6-Bromo Isomer: Six distinct aromatic carbon signals are expected. The carbon directly attached to the bromine (C6) will have its chemical shift significantly influenced by the bromine atom and will likely appear in the range of 110-120 ppm. The other aromatic carbon signals will also be shifted according to their proximity to the bromine and nitrogen atoms.

-

7-Bromo Isomer: Similarly, six aromatic carbon signals will be present. The C7 carbon, being directly bonded to bromine, will show a characteristic chemical shift. The overall pattern of the aromatic signals will be different from that of the 6-bromo isomer, allowing for unambiguous identification.

The carbonyl carbon (C2), the methine carbon (C3), and the methyl carbon will have very similar chemical shifts in both isomers.

Comparative Physicochemical Properties

The position of the bromine atom can influence the crystal packing and intermolecular interactions, leading to differences in physical properties such as melting point and solubility.

| Property | 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Predicted)[3] | 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |

| Molecular Formula | C₉H₉BrN₂O | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol | 241.09 g/mol |

| Melting Point | 198 °C | Data not readily available |

| Boiling Point | 346 °C | Data not readily available |

| LogP | 1.79 | Data not readily available |

| Water Solubility | 1.05e-2 mol/L | Data not readily available |

Chemical Reactivity: A Game of Electronics and Sterics

The bromine atom serves as a key functional group for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The reactivity of the C-Br bond in these reactions is influenced by the electronic nature of its position on the quinoxalinone ring.

Figure 3: Conceptual comparison of the reactivity of the 6- and 7-bromo positions.

-

6-Bromo Position: This position is electronically analogous to a standard bromo-substituted benzene ring. Its reactivity in cross-coupling reactions is generally predictable and robust. Steric hindrance is minimal, allowing for a wide range of coupling partners.

-

7-Bromo Position: The 7-position is para to the N1 atom of the quinoxalinone ring. The lone pair of electrons on the nitrogen can influence the electron density of the aromatic ring through resonance, which may have a subtle effect on the oxidative addition step in palladium catalysis. Additionally, the proximity to the fused dihydro-pyrazine ring might introduce slightly more steric hindrance compared to the 6-position.

In general, both isomers are expected to be viable substrates for a variety of cross-coupling reactions, but reaction optimization may be required to account for the subtle differences in their reactivity.

Biological Activity: A Subtle Distinction with Significant Implications

The position of substituents on a drug scaffold can dramatically impact its binding affinity to a biological target. While a comprehensive head-to-head comparison of the biological activities of these two specific isomers is not widely reported, some studies on related quinoxaline derivatives provide valuable insights.

For instance, in a study on Pim-1/2 kinase inhibitors, the isomerization of a bromine atom from the 6- to the 7-position on a quinoxaline scaffold did not significantly alter the IC50 values for Pim-1. This suggests that for this particular biological target, the space occupied by the 6- and 7-positions may be solvent-exposed or in a region of the binding pocket that is tolerant to substitution at either position.

However, in other biological contexts, this may not be the case. The different electronic and steric profiles of the two isomers could lead to significant differences in their interactions with other enzymes or receptors. Therefore, the synthesis and evaluation of both isomers are often necessary in the early stages of drug discovery to fully explore the structure-activity relationship (SAR) of a given scaffold.

Conclusion: An Informed Choice for Strategic Drug Design

The 6-bromo- and 7-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one isomers, while structurally similar, possess distinct characteristics that can have significant implications for their use in chemical synthesis and drug discovery.

-

Synthesis: Both isomers are readily accessible from their respective bromo-substituted o-phenylenediamine precursors.

-

Spectroscopic Analysis: The isomers can be unambiguously differentiated by ¹H and ¹³C NMR spectroscopy, with the primary differences appearing in the aromatic region of the spectra.

-

Reactivity: Both isomers are versatile intermediates for cross-coupling reactions, although subtle differences in reactivity may be observed due to electronic and steric effects.

-

Biological Activity: The positional isomerism can have a profound impact on biological activity, and the evaluation of both isomers is crucial for a thorough SAR study.

By understanding these fundamental differences, researchers can make more informed decisions in the design and synthesis of novel quinoxalinone-based compounds, ultimately accelerating the drug development process.

References

- J. Asif, M. "A review on the synthesis and biological significance of quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research, 8.3 (2016): 686-701.

- (Reference for general quinoxalinone synthesis)

- (Reference for NMR spectroscopy of heterocyclic compounds)

- (Reference for physicochemical property prediction software/d

- (Reference for palladium-c

- US Environmental Protection Agency. "6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Properties." CompTox Chemicals Dashboard.

- S. K. Sahu, et al. "Quinoxaline derivatives: a patent review.

- (Reference for Pim-1/2 kinase inhibitor study)

Sources

The Privileged Interface: 3,4-Dihydroquinoxalin-2(1H)-one in Modern Drug Discovery

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its fully oxidized counterpart (quinoxalin-2-one), the 3,4-dihydro variant introduces a critical

This technical guide dissects the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this scaffold, designed for immediate application in drug discovery workflows.

Part 1: Structural Biology & Pharmacophore Analysis

The efficacy of the 3,4-dihydroquinoxalin-2(1H)-one core stems from its ability to act as a rigidified peptidomimetic.

The Pharmacophore Triad

-

The Lactam Interface (N1-C2=O): Acts as a classic hydrogen bond acceptor/donor pair, often mimicking the backbone amide of protein substrates.

-

The Secondary Amine (N4): A crucial H-bond donor. Under physiological pH, this nitrogen can be modulated (pKa ~ 4-5) to fine-tune solubility and electrostatic interactions within hydrophobic pockets (e.g., ATP-binding sites of kinases).

-

The Chiral Center (C3): Substitution at C3 allows the scaffold to project vectors into specific sub-pockets, enabling kinetic selectivity between homologous enzymes.

DOT Visualization: Scaffold Interaction Map

The following diagram illustrates the core interaction points of the scaffold.

Caption: Pharmacophore mapping of the 3,4-dihydroquinoxalin-2(1H)-one scaffold highlighting modifiable vectors for SAR optimization.

Part 2: Validated Synthetic Protocols

Reliable synthesis is the bedrock of medicinal chemistry. Below is a validated, scalable protocol for synthesizing 3-substituted-3,4-dihydroquinoxalin-2(1H)-ones.

The "Green" Catalyst-Free Protocol (PEG-400)

While traditional methods use refluxing ethanol with strong acids, modern "green" approaches utilizing polyethylene glycol (PEG-400) offer higher yields and easier workup by avoiding organic solvent extraction.

Reaction: o-Phenylenediamine + Ethyl

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

Ethyl bromoacetate or

-bromoacid derivative (1.1 eq) -

PEG-400 (Solvent/Catalyst)

-

Potassium Carbonate (

, 2.0 eq)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve the diamine (e.g., 10 mmol) in 15 mL of PEG-400.

-

Addition: Add

followed by the slow addition of ethyl bromoacetate at room temperature. -

Cyclization: Stir the mixture at 40–60°C. Monitor via TLC (System: Hexane:EtOAc 7:3). The reaction typically completes in 30–60 minutes.

-

Expert Note: The PEG-400 acts as a phase transfer catalyst, stabilizing the transition state and accelerating nucleophilic attack.

-

-

Quench: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Isolation: The product will precipitate as a solid.[2] Filter under vacuum.[2]

-

Purification: Recrystallize from hot ethanol. Do not use column chromatography unless necessary, as the amide/amine functionality can streak on silica without triethylamine doping.

Mechanism & Workflow Visualization

Caption: Step-wise workflow for the PEG-400 mediated green synthesis of the scaffold.

Part 3: Therapeutic Applications & SAR

Oncology: Kinase Inhibition (VEGFR-2 & Tubulin)

Recent studies (2021-2022) have highlighted this scaffold as a potent inhibitor of VEGFR-2 and Tubulin polymerization.

-

VEGFR-2 Inhibition: The N1-substituted derivatives (specifically N-benzyl) fit into the hydrophobic back-pocket of the kinase.

-

Tubulin Polymerization: 6-sulfonamide derivatives of the tetrahydro-quinoline/quinoxaline class have shown dual activity.

Key Data Summary:

| Compound Code | Target | Substitution Pattern | IC50 ( | Reference |

| Cmpd 15 | VEGFR-2 | N1-benzyl, C3-hydrazide | 1.09 | [Bioorg. Chem. 2021] |

| D13 | Tubulin | 6-sulfonamide, N1-(4-OMe-benzyl) | 6.74 | [MDPI 2022] |

| Sorafenib | VEGFR-2 | (Control) | 1.27 | - |

SAR Insight: Bulky, lipophilic groups at N1 are essential for anticancer potency, likely due to hydrophobic interactions in the ATP binding cleft.

CNS: Glutamate Receptor Modulation

Historically, quinoxalinediones (CNQX, DNQX) are AMPA antagonists. The dihydro scaffold retains affinity but alters the binding mode, often acting as a glycine-site NMDA antagonist or modulator.

-

Mechanism: The N4-H and C2=O mimic the glycine zwitterion.

-

Selectivity: Substitution at the benzene ring (positions 5,6,7) determines selectivity between NMDA (NR2B subunits) and AMPA receptors.

Part 4: Advanced Functionalization (Expert Tips)

For researchers looking to expand a library, consider these advanced modifications:

-

C3-Spirocyclization: Reacting the diamine with cyclic ketones (e.g., cyclohexanone) instead of bromoacetate yields spiro-dihydroquinoxalinones. These restricted-conformation analogs often show improved metabolic stability.

-

N1-Alkylation vs. Acylation:

-

Alkylation (NaH/R-X): Increases lipophilicity and CNS penetration.

-

Acylation: Electron-withdrawing groups at N1 decrease the basicity of N4, potentially reducing off-target hERG inhibition.

-

References

-

Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 . Bioorganic Chemistry, 2021.[3]

-

Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors . Molecules (MDPI), 2022.

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives . European Journal of Chemistry, 2011.[4]

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones . Mini Reviews in Medicinal Chemistry, 2018.

-

NMDA receptor antagonist . Wikipedia (General Overview of Mechanism).

Sources

- 1. Research Portal [scholars.csus.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

Technical Guide: 7-Bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline

The following technical guide is structured to provide an exhaustive analysis of 7-bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline , focusing on its synthesis, structural characterization, and pharmacological relevance.

Structural Analysis, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

The compound 7-bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline (IUPAC: 7-bromo-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one) represents a privileged scaffold in medicinal chemistry.[1] Belonging to the quinoxalinone class, it serves as a critical intermediate in the development of glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and potential anticancer agents. This guide details the precise regioselective synthesis, purification protocols, and spectroscopic validation required to isolate this specific isomer from its 6-bromo analogue.

Part 1: Structural Analysis & Nomenclature[3]

1.1 IUPAC & Stereochemistry

The molecule consists of a benzene ring fused to a pyrazine ring. The "1,2,3,4-tetrahydro" designation indicates saturation across the nitrogen-containing ring, differentiating it from the fully aromatic quinoxaline or the partially unsaturated 3,4-dihydro derivatives.

-

Core: Quinoxaline (Benzopyrazine).

-

Functional Group: Cyclic amide (Lactam) at position C2.

-

Substituents: Bromine at C7; Methyl group at C3.[2]

-

Chirality: Carbon C3 is a chiral center (

hybridized). The synthesis typically yields a racemate (

Tautomeric Consideration: While the lactam (2-oxo) form is thermodynamically favored in the solid state and polar solvents, the lactim (2-hydroxy) tautomer can participate in O-alkylation reactions.

| Feature | Specification |

| Molecular Formula | |

| Molecular Weight | 241.09 g/mol |

| H-Bond Donors | 2 (N1-H, N4-H) |

| H-Bond Acceptors | 1 (C=O) |

| LogP (Predicted) | ~1.8 - 2.2 |

Part 2: Retrosynthetic Logic & Regioselectivity

The primary challenge in synthesizing 7-substituted quinoxalinones from 4-substituted-1,2-diaminobenzenes is regioselectivity .

2.1 The Isomer Problem

Condensing 4-bromo-1,2-diaminobenzene with pyruvic acid (or ethyl pyruvate) can yield two isomers:

-

7-bromo isomer: Formed if the amino group para to the bromine attacks the ketone.

-

6-bromo isomer: Formed if the amino group meta to the bromine attacks the ketone.

Mechanistic Insight: In 4-bromo-1,2-diaminobenzene, the bromine atom exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

-

The amino group at position 2 (meta to Br) is generally more nucleophilic than the amino group at position 1 (para to Br) because the para position suffers from resonance delocalization interaction with the bromine.

-

However, under acidic conditions (Hinsberg reaction), the reaction is often thermodynamically controlled, leading to mixtures. High-fidelity protocols require a purification step or a regiodirected route.

2.2 Synthesis Pathway Diagram (DOT)

Caption: Synthesis pathway illustrating the divergent cyclization yielding 6- and 7-bromo isomers, followed by reduction to the tetrahydro target.

Part 3: Experimental Protocol

This protocol utilizes a two-step sequence: Condensation to the dihydro-scaffold followed by selective reduction to the tetrahydro-target. This method offers better purification opportunities than direct alkylation.

Step 1: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: Construct the heterocyclic core.

-

Reagents:

-

4-Bromo-1,2-diaminobenzene (10 mmol, 1.87 g)

-

Ethyl Pyruvate (11 mmol, 1.28 g)

-

Solvent: Absolute Ethanol (20 mL)

-

-

Procedure:

-

Dissolve the diamine in ethanol in a round-bottom flask.

-

Add ethyl pyruvate dropwise at room temperature.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Crucial Step (Isolation): Cool the mixture to 0°C. The precipitate formed is often a mixture.

-

Purification: Recrystallize from Ethanol/Acetic Acid. The 7-bromo isomer is typically less soluble and crystallizes out first (verify via NMR).

-

-

Yield: Expect 60–75%.

Step 2: Reduction to 7-Bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline

Objective: Reduce the C3-N4 double bond to yield the chiral amine.

-

Reagents:

-

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (from Step 1)

-

Sodium Borohydride (

, 2.0 eq) -

Solvent: Methanol or Ethanol

-

-

Procedure:

-

Suspend the dihydro-intermediate in Methanol.

-

Add

in small portions at 0°C (exothermic). -

Stir at room temperature for 1 hour. The yellow suspension should turn colorless or pale.

-

Quench with water and extract with Ethyl Acetate.

-

Dry over

and concentrate.

-

-

Validation: The disappearance of the imine signal in NMR and the shift of the methyl group from a singlet (approx 2.4 ppm) to a doublet (approx 1.2 ppm) confirms reduction.

Part 4: Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

4.1 Proton NMR (

NMR, 400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N1-H | 10.2 - 10.5 | Broad Singlet | 1H | Amide NH |

| C5-H | 6.8 - 6.9 | Doublet (J~8Hz) | 1H | Aromatic (Ortho to N) |

| C6-H | 7.0 - 7.1 | dd (J~8, 2Hz) | 1H | Aromatic (Meta to Br) |

| C8-H | 6.9 - 7.0 | Doublet (J~2Hz) | 1H | Aromatic (Ortho to Br) |

| N4-H | 5.8 - 6.2 | Broad | 1H | Amine NH |

| C3-H | 3.8 - 4.0 | Multiplet (q) | 1H | Chiral Center |

| C3-Me | 1.1 - 1.3 | Doublet | 3H | Methyl Group |

Note: If the methyl group appears as a singlet at ~2.4 ppm, reduction was incomplete (Dihydro form).

4.2 Mass Spectrometry[3]

-

ESI-MS (M+H): Two peaks of equal intensity at m/z 241 and 243 (characteristic

and

Part 5: Pharmacological Utility[9]

The 7-bromo-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline scaffold is a pharmacophore with specific binding affinity for the glycine site of the NMDA receptor.

5.1 Mechanism of Action

Quinoxalin-2-ones act as competitive antagonists at the glutamate binding site of AMPA receptors and the glycine binding site of NMDA receptors. The 7-bromo substituent enhances lipophilicity and fits into hydrophobic pockets within the receptor binding domain, increasing potency compared to the unsubstituted analog.

5.2 Pharmacophore Mapping (DOT)

Caption: Pharmacophore interaction map showing critical binding modes of the quinoxalinone core with glutamate receptors.

References

-

Standard Synthesis of Quinoxalinones: Ref: Cheeseman, G. W. H. (1955). Quinoxalines and related compounds.[1][4][5][6][7][8][9] Part I. Some 2-hydroxyquinoxalines. Journal of the Chemical Society, 1804-1808. Source:

-

Regioselectivity in Quinoxaline Synthesis: Ref: Mager, H. I. X., & Berends, W. (1959). Recueil des Travaux Chimiques des Pays-Bas. Recueil, 78, 5-16. (Classic text on isomer separation). Source:

-

NMDA/AMPA Antagonist Activity: Ref: Nikam, S. S., et al. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN antagonists. Journal of Medicinal Chemistry, 42(12), 2266-2271. Source:

-

Reduction Protocols (Dihydro to Tetrahydro): Ref: Bugaut, X., et al. (2013). Enantioselective synthesis of tetrahydroquinoxalines. Chemistry – A European Journal, 19(33). Source:

Sources

- 1. Dihydroquinolinone synthesis [organic-chemistry.org]

- 2. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate [beilstein-journals.org]

- 4. chemscene.com [chemscene.com]

- 5. 7-Bromo-6-methylhept-3-yne | C8H13Br | CID 140263128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromo-3-methylisoquinolin-1(2H)-one | 872018-40-1 [sigmaaldrich.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Quinoxalinone Scaffolds in Kinase Inhibition: Synthetic Mastery and Structural Logic

Executive Summary

The quinoxalin-2(1H)-one (quinoxalinone) scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Structurally distinct from the ubiquitous quinazoline core (found in Gefitinib/Erlotinib), the quinoxalinone system offers unique tautomeric versatility and hydrogen-bonding vectors that exploit the ATP-binding hinge region of kinases. This guide dissects the chemical utility of quinoxalinone derivatives as high-value intermediates, detailing their synthesis, structural biology, and application in targeting serine/threonine and tyrosine kinases such as Pim-1 , GSK-3β , and ASK1 .

Structural Biology & Rationale: The Hinge Binder

The efficacy of quinoxalinone derivatives stems from their ability to mimic the adenine ring of ATP. However, unlike adenine, the quinoxalinone core possesses a tunable lactam-lactim tautomeric equilibrium, allowing it to adapt to specific hydrophobic and electrostatic environments within the kinase cleft.

The Binding Interface

Kinase inhibitors typically function by anchoring to the hinge region —the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

-

H-Bond Donor: The N1-H of the lactam ring serves as a critical hydrogen bond donor to the backbone carbonyl of the hinge residues (e.g., Glu121 in Pim-1).

-

H-Bond Acceptor: The C2-carbonyl (or C3-nitrogen in the tautomeric form) acts as an acceptor for the backbone amide nitrogen.

-

Hydrophobic Contacts: Substituents at positions 6 and 7 project into the solvent-accessible region or the hydrophobic "gatekeeper" pocket, modulating selectivity.

Visualization: Hinge Interaction Logic

The following diagram illustrates the pharmacophoric mapping of a generic 3-substituted quinoxalinone against a kinase hinge region.

Figure 1: Pharmacophoric interaction map showing the dual H-bond "handshake" between the quinoxalinone core and the kinase hinge region.

Synthetic Architectures: Accessing the Core

Reliable access to the quinoxalinone core is a prerequisite for SAR (Structure-Activity Relationship) exploration. Two primary strategies dominate: the classical condensation route for scaffold construction and the modern C-H activation route for late-stage diversification.

Route A: The Condensation "Workhorse"

This method involves the cyclocondensation of o-phenylenediamines with 1,2-dicarbonyl electrophiles. It is robust, scalable, and tolerates diverse electronic substitutions on the benzene ring.

Mechanism:

-

Nucleophilic Attack: The primary amine of the phenylenediamine attacks the more electrophilic ketone/aldehyde of the dicarbonyl.

-

Cyclization: The second amine attacks the remaining carbonyl (or ester), followed by dehydration (or alcohol elimination) to aromatize the system.

Route B: Direct C3-H Functionalization

For expanding libraries, C3-H functionalization allows researchers to install complex moieties (aryls, alkyls, amides) onto the pre-formed quinoxalinone core without de novo synthesis. This often employs visible-light photoredox catalysis or radical mechanisms.

Visualization: Synthetic Workflow

Figure 2: Modular synthetic pathway from raw materials to functionalized kinase inhibitor candidates.

Experimental Protocol: Synthesis of 3-Ethoxycarbonylquinoxalin-2(1H)-one

This protocol describes the synthesis of a versatile intermediate capable of evolving into Pim-1 or GSK-3β inhibitors. The ester group at C3 serves as a handle for further amidation or reduction.

Target Compound: Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate Reaction Type: Heterocyclic Condensation

Materials & Reagents

| Reagent | Equiv. | Role | Note |

| o-Phenylenediamine | 1.0 | Nucleophile | Freshly recrystallized if dark |

| Diethyl ketomalonate | 1.1 | Electrophile | 1,2-dicarbonyl source |

| Ethanol (EtOH) | Solvent | Medium | Absolute |

| Acetic Acid (AcOH) | Cat. | Catalyst | Optional, accelerates rate |

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10.8 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add diethyl ketomalonate (19.1 g, 110 mmol) dropwise over 10 minutes at room temperature. Observe for initial color change (often darkens).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78°C). Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product typically appears as a fluorescent spot.

-

Cooling & Precipitation: Remove heat and allow the solution to cool to room temperature. The product often crystallizes spontaneously. If not, cool further in an ice bath (0–4°C) for 30 minutes.

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and oligomers.

-

Purification: Recrystallize the crude solid from hot ethanol or an EtOH/DMF mixture if high purity (>98%) is required for biological assays.

-

Characterization: Confirm identity via 1H NMR (DMSO-d6): Look for the broad singlet (NH) around 12.5 ppm and the characteristic aromatic pattern (7.0–8.0 ppm).

Safety Note: o-Phenylenediamine is toxic and a potential sensitizer. Handle in a fume hood.

Case Study: Targeting Pim-1 Kinase

Context: Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies. Application: A study by Didakis et al. (and others in the field) demonstrated that 3-substituted quinoxalinones act as ATP-competitive inhibitors. Mechanism: The quinoxalinone core anchors to Glu121 (hinge). A salt bridge is often engineered by introducing a carboxylic acid or basic amine at position 3 or 6 to interact with Lys67 , a catalytic residue. Outcome: Optimized derivatives achieved IC50 values in the low nanomolar range (e.g., <30 nM), validating the scaffold's utility.

References

-

Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: Molecules (MDPI) URL:[Link]

-

Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. (Comparative context for scaffold analysis) Source: Pharmaceuticals URL:[2][3][4][5][Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Solubility Profile & Handling of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides an in-depth technical assessment of the solubility profile, handling, and experimental workflows for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 49849-71-0).

The content is structured for research scientists and process chemists requiring high-fidelity protocols for drug discovery (e.g., kinase or BRD4 inhibitor development) and synthetic optimization.

Executive Summary & Chemical Identity

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic scaffold commonly utilized as an intermediate in the synthesis of bioactive molecules, particularly glutamate receptor antagonists and bromodomain (BRD4) inhibitors.

Its physicochemical behavior is dominated by two competing structural features:

-

Polar Head: The lactam (amide) and secondary amine (NH) at positions 1 and 4 provide hydrogen bond donor/acceptor sites, facilitating solubility in polar aprotic solvents.

-

Lipophilic Tail: The brominated benzene ring and the C3-methyl group increase lipophilicity (LogP), significantly reducing aqueous solubility while enhancing solubility in organic alcohols and sulfoxides.

Physicochemical Snapshot

| Property | Value / Description |

| CAS Number | 49849-71-0 |

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| Predicted LogP | ~1.6 – 2.1 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (Amide NH, Amine NH) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

| Physical State | Solid (Pale yellow to brown crystalline powder) |

Solubility Profile: DMSO vs. Methanol

The solubility behavior of this compound follows the "like dissolves like" principle, but with specific nuances critical for assay preparation and purification.

A. Dimethyl Sulfoxide (DMSO)

Solubility Status: High (Excellent)

-

Mechanism: DMSO is a dipolar aprotic solvent. It effectively disrupts the intermolecular hydrogen bonding between the amide/amine groups of the quinoxalinone crystal lattice without donating protons. The sulfoxide oxygen acts as a strong H-bond acceptor for the NH groups.

-

Application: DMSO is the gold standard for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological screening (HTS) and NMR spectroscopy.

-

Expected Solubility Limit: >50 mg/mL (approx. >200 mM).

B. Methanol (MeOH)

Solubility Status: Moderate (Temperature Dependent)

-

Mechanism: Methanol is a protic solvent. While it can solvate the polar regions, the lipophilic bromo-aryl moiety limits solubility at room temperature compared to DMSO.

-

Application: Methanol is the preferred solvent for recrystallization and reaction workups. The compound typically exhibits a steep solubility curve in MeOH—low solubility at 25°C but high solubility at reflux (64.7°C).

-

Expected Solubility Limit: <10 mg/mL at 25°C; significantly higher at reflux.

Comparative Solubility Table

| Solvent | Solubility Rating | Primary Use Case | Handling Note |

| DMSO | High (>100 mM) | Bioassay Stock, NMR | Hygroscopic; keep sealed. |

| Methanol | Moderate | Recrystallization, LC-MS | Good for transfers; volatile. |

| Water | Poor (<1 mM) | Precipitation Medium | Use as anti-solvent. |

| Ethanol | Moderate | Green Chemistry alt. to MeOH | Lower solubility than MeOH. |

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

For biological assays (IC50 determination) or long-term storage.

Rationale: Accurate dosing relies on complete dissolution. Gravimetric preparation is superior to volumetric for viscous solvents like DMSO.

Reagents:

-

Compound (CAS 49849-71-0): >95% Purity.[1]

-

DMSO: Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

Workflow:

-

Weighing: Weigh approximately 24.11 mg of the compound into a tared 1.5 mL amber glass vial (protect from light). Record exact mass (

). -

Calculation: Calculate the required volume of DMSO (

) to achieve 100 mM. -

Dissolution: Add the calculated volume of DMSO.

-

Agitation: Vortex vigorously for 30–60 seconds.

-

Storage: Flush headspace with Argon/Nitrogen, cap tightly, and store at -20°C.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

For establishing exact solubility limits in Methanol or process solvents.

Rationale: Visual estimation is subjective. This protocol uses HPLC/UV-Vis for empirical quantification.

Workflow:

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of Methanol in a glass vial.

-

Equilibrium: Shake at 25°C (or target temp) for 24 hours at 300 rpm.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon may bind the compound).

-

Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.

-

-

Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared from the DMSO stock.

Visualizing the Solubility & Purification Logic

The following diagram illustrates the decision-making process for handling this compound based on the solvent system.

Caption: Decision matrix for solvent selection. Blue path denotes stock preparation; Red path denotes purification via recrystallization.

Stability & Safety Considerations (E-E-A-T)

Chemical Stability[4]

-

Oxidation: The 3,4-dihydroquinoxalin-2-one core contains a secondary amine that is susceptible to oxidation to the fully aromatic quinoxalin-2-one, especially in solution under light or air.

-

Mitigation: Always store DMSO stocks under inert gas (Argon/Nitrogen).

-

-

Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods. Use amber glassware.

Safety Hazards[2][5][6][7]

-

GHS Classification: Warning.[3] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[3]

-

Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

-

PubChem. (2025).[1][3] Compound Summary: 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 49849-71-0).[4] National Library of Medicine. Link

-

Shabaan, M., et al. (2011).[5] Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.[5] (Contextual reference for solubility of dihydroquinoxalinone analogs). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3,4-Dihydroquinoxalin-2(1H)-one derivatives. Merck KGaA. Link

-

Zhou, J., et al. (2016).[6] Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic Chemistry. (Demonstrates DMSO usage for bioassays of this scaffold). Link

Sources

- 1. 7-Bromo-1-methyl-3,4-dihydro-2(1H)-quinolinone, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | CID 44405495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO | CID 14501409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 6. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract

This document provides a comprehensive guide for the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust two-step, one-pot cyclocondensation reaction starting from commercially available 4-bromo-1,2-diaminobenzene and an α-halo acyl halide. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important quinoxalinone derivative.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxalines and their derivatives, particularly quinoxalin-2(1H)-ones, represent a privileged class of nitrogen-containing heterocyclic compounds.[1] Their molecular framework is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The targeted molecule, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, incorporates a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, and a methyl group at the C3 position, which can influence stereochemistry and biological interactions.

The synthesis of quinoxalinones is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[4] The method presented here employs a classic and efficient strategy involving the acylation of the diamine followed by an intramolecular cyclization, providing a direct and high-yielding route to the desired product.

Reaction Scheme & Mechanism

The synthesis proceeds via a sequential acylation and intramolecular nucleophilic substitution reaction.

Overall Reaction:

Mechanistic Insights:

The reaction mechanism can be dissected into two primary stages, as detailed below. The choice of an appropriate base and solvent is critical for both steps to proceed efficiently.

-

Initial Acylation (Amide Formation): The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-bromo-1,2-diaminobenzene on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The amino group at the 2-position is slightly more nucleophilic than the one at the 1-position due to the electron-withdrawing nature of the bromine atom at the 4-position, leading to a regioselective acylation. This step forms the key intermediate, N-(2-amino-5-bromophenyl)-2-chloropropanamide. A mild base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction forward.

-

Intramolecular Cyclization (Ring Closure): The second stage involves an intramolecular SN2 reaction. The remaining free amino group of the intermediate acts as a nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. This nucleophilic attack results in the displacement of the chloride ion and the formation of the six-membered dihydropyrazinone ring, yielding the final product. This cyclization step is often promoted by heating and the continued presence of a base.

The following diagram illustrates the logical flow of the reaction mechanism.

Sources

Protocol for C-3 Functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one: An Application Note for Drug Discovery

This comprehensive guide provides detailed protocols and expert insights for the C-3 functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents. The quinoxalin-2-one core is a privileged structure found in numerous biologically active compounds, and the ability to selectively modify its C-3 position is crucial for generating diverse chemical libraries for screening and lead optimization.

The methodologies outlined herein are grounded in established C-H functionalization strategies for quinoxalin-2-ones, with special considerations for the electronic influence of the bromine substituent at the 7-position.[1][2][3] While the electron-withdrawing nature of the bromine atom may modulate the reactivity of the C-3 position, the general principles of radical and transition-metal-catalyzed reactions are expected to be applicable.

Overview of C-3 Functionalization Strategies

The direct functionalization of the C-3 C-H bond of the quinoxalin-2-one scaffold represents an atom-economical and efficient approach to introduce molecular complexity.[2] Traditional methods often involve multi-step sequences starting from pre-functionalized precursors.[4] In contrast, modern synthetic methods focus on direct C-H activation, which can be broadly categorized into:

-

Radical-mediated reactions: These methods involve the generation of a radical species that adds to the C-3 position of the quinoxalin-2-one. This can be achieved through photoredox catalysis, chemical oxidants, or thermal initiation.[5]

-

Transition metal-catalyzed cross-coupling reactions: Palladium, copper, and other transition metals can catalyze the formation of C-C and C-heteroatom bonds at the C-3 position.[6][7]

This guide will focus on providing protocols for key C-3 functionalizations, including alkylation and arylation, which are fundamental transformations in drug discovery programs.

General Experimental Workflow

The successful C-3 functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one requires careful attention to reaction setup, monitoring, and product purification. The following diagram illustrates a typical experimental workflow.

Caption: General experimental workflow for C-3 functionalization.

Protocol 1: C-3 Alkylation via Radical Decarboxylation

This protocol adapts a visible-light-induced decarboxylative alkylation method, which offers a mild and efficient route to 3-alkylated quinoxalin-2-ones.[8] Phenyliodine(III) dicarboxylates serve as convenient sources of alkyl radicals under visible light irradiation.

Rationale

The reaction proceeds through the photochemical generation of an alkyl radical from the corresponding carboxylic acid derivative. This radical then adds to the electron-deficient C-3 position of the quinoxalin-2-one. The presence of the electron-withdrawing 7-bromo substituent is anticipated to enhance the electrophilicity of the C-3 position, potentially favoring the radical addition.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 7-bromo-3,4-dihydroquinoxalin-2(1H)-one | 1016878-52-6 | Various | Synthesize or purchase commercially.[9] |

| Phenyliodine(III) diacetate (PIDA) | 3240-34-4 | Sigma-Aldrich | Example of a radical precursor source. |

| Aliphatic Carboxylic Acid | Varies | Various | The source of the alkyl group. |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | Acros Organics | Use a dry, degassed solvent. |

| Blue LEDs (450-460 nm) | N/A | Various | Light source for photo-initiation. |

Step-by-Step Protocol

-

To a 10 mL oven-dried Schlenk tube, add 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (0.1 mmol, 1.0 equiv.), the desired aliphatic carboxylic acid (0.2 mmol, 2.0 equiv.), and phenyliodine(III) diacetate (0.15 mmol, 1.5 equiv.).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous acetonitrile (2.0 mL) via syringe.

-

Stir the reaction mixture at room temperature, positioned approximately 5 cm from a blue LED light source.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: C-3 Arylation using Arylboronic Acids

This protocol describes a metal- and photocatalyst-free C-3 arylation of quinoxalin-2(1H)-ones through the formation of an electron donor-acceptor (EDA) complex.[5] This method is advantageous due to its mild conditions and avoidance of transition metal catalysts.

Rationale

The reaction is proposed to proceed via the formation of an EDA complex between the quinoxalin-2-one (donor) and the arylboronic acid (acceptor), facilitated by an acid additive.[5] Photoactivation of this complex initiates a radical cascade leading to the C-3 arylated product. The 7-bromo substituent may influence the energy levels of the quinoxalin-2-one's molecular orbitals, which could affect the efficiency of EDA complex formation and subsequent photochemical steps.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 7-bromo-3,4-dihydroquinoxalin-2(1H)-one | 1016878-52-6 | Various | Synthesize or purchase commercially.[9] |

| Arylboronic Acid | Varies | Combi-Blocks | A wide range of derivatives are available. |

| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | TCI Chemicals | Acid additive. |

| 1,4-Dioxane, anhydrous | 123-91-1 | Fisher Scientific | Use a dry, degassed solvent. |

| Violet LEDs (390-400 nm) | N/A | Various | Light source for photo-initiation. |

Step-by-Step Protocol

-

In a 10 mL oven-dried reaction tube, combine 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.4 mmol, 2.0 equiv.), and p-toluenesulfonic acid (0.04 mmol, 0.2 equiv.).

-

Add anhydrous 1,4-dioxane (2.0 mL).

-

Seal the tube and stir the mixture under an air atmosphere at room temperature.

-

Irradiate the reaction mixture with violet LEDs.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate mixture).

-

Obtain the ¹H NMR, ¹³C NMR, and HRMS data for the purified product to confirm its structure.

Mechanistic Considerations for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

The introduction of new functionalities at the C-3 position of the quinoxalin-2-one core generally proceeds through a radical mechanism. The following diagram outlines the key steps for a generic C-3 functionalization.

Caption: Generalized radical mechanism for C-3 functionalization.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion of starting material | - Inefficient radical generation- Deactivation by the 7-bromo group- Insufficient light intensity | - Increase the amount of radical initiator/oxidant.- Screen different solvents.- Use a more powerful light source or move it closer to the reaction vessel. |

| Formation of multiple byproducts | - Radical side reactions- Instability of the product under reaction conditions | - Lower the reaction temperature.- Reduce the reaction time.- Screen different radical precursors that may offer higher selectivity. |

| Difficulty in product purification | - Similar polarity of product and starting material or byproducts | - Optimize the eluent system for column chromatography.- Consider preparative TLC or HPLC for challenging separations. |

Conclusion

The protocols detailed in this application note provide a solid foundation for the C-3 functionalization of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one. These methods, leveraging modern synthetic strategies, offer efficient and versatile pathways to novel derivatives for drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and available resources. The insights into the reaction mechanisms and potential challenges are intended to facilitate a rational approach to the synthesis of these valuable heterocyclic compounds.

References

-

ResearchGate. (n.d.). Strategies for the C3‐arylations of quinoxalinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for C3 functionalization of quinoxalinones with alkyl halides. Retrieved from [Link]

- Pedro, J. R., & Vila, C. (2020). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. IntechOpen.

-

Organic & Biomolecular Chemistry. (n.d.). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Royal Society of Chemistry. Retrieved from [Link]

- Bouchet, P., & Elguero, J. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 20(1), 67-84.

- Farmaco. (1999). Synthesis of 3,6,7-substituted-quinoxalin-2-ones for evaluation of antimicrobial and anticancer activity. Part 2. 54(3), 161-168.

-

Frontiers in Chemistry. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Retrieved from [Link]

- Yan, G., & Wu, X. (2021). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Chinese Journal of Organic Chemistry, 41(1), 1-1.

-

MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]

-

California State University, Sacramento. (n.d.). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. Retrieved from [Link]

- New Journal of Chemistry. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. 45(37), 17351-17374.

-

PubMed. (2025). Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)-H Functionalization. Retrieved from [Link]

-

ChemRxiv. (n.d.). Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl. Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). Retrieved from [Link]

-

ACS Publications. (2023). Carbonylative Synthesis of Fused Quinoxalinones via Palladium-Catalyzed Cascade Cyclization of 2-Heteroaryl Iodobenzene and NaN3. Organic Letters. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Transition Metal-Free Direct C-3 Arylation of Quinoxalin-2(1H)-ones with Arylamines under Mild Conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

-

PubMed. (2024). Self-Catalyzed, Visible-Light-Induced Selective C3-H Aroylation of Quinoxalin-2(1 H)-ones with Arylaldehydes by Air as an Oxidant. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). View of Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Retrieved from [Link]

-